molecular formula C11H9N3O3 B5596862 1-(2-methylbenzoyl)-4-nitro-1H-pyrazole

1-(2-methylbenzoyl)-4-nitro-1H-pyrazole

Cat. No.: B5596862
M. Wt: 231.21 g/mol
InChI Key: ORXYMBYYSLQOLK-UHFFFAOYSA-N
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Description

1-(2-Methylbenzoyl)-4-nitro-1H-pyrazole is a chemical building block of significant interest in medicinal and organic chemistry research. As a pyrazole derivative, this scaffold is recognized for its broad pharmacological potential. Pyrazole-containing compounds are frequently investigated as core structures in the development of novel therapeutic agents due to their diverse biological activities . Specifically, the 4-nitro-1H-pyrazole moiety is a key synthon in synthetic chemistry, used to create more complex, biologically active molecules . Researchers utilize this and related compounds in projects aimed at developing inhibitors for various enzymes, such as α-glucosidase for diabetes research or as scaffolds for anti-inflammatory and anticancer agent discovery . The presence of both the nitro group and the benzoyl group on the pyrazole ring makes it a versatile intermediate for further functionalization through substitution and coupling reactions, facilitating the exploration of structure-activity relationships (SAR). This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2-methylphenyl)-(4-nitropyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c1-8-4-2-3-5-10(8)11(15)13-7-9(6-12-13)14(16)17/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXYMBYYSLQOLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The following analysis compares the structural features, synthetic methods, biological activities, and physicochemical properties of 1-(2-methylbenzoyl)-4-nitro-1H-pyrazole with its analogs.

Structural and Substituent Variations

Substituents at the N(1) and C(4) positions significantly influence reactivity and bioactivity. Key analogs include:

Compound Name Substituent at N(1) Substituent at C(4) Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-Methylbenzoyl Nitro Not reported Hypothetical N/A
1-(4-Methylbenzyl)-4-nitro-1H-pyrazole 4-Methylbenzyl Nitro 217.23 Intermediate for C–H arylation
1-(Difluoromethyl)-4-nitro-1H-pyrazole Difluoromethyl Nitro 163.09 High electronegativity; agrochemical potential
1-(Methoxymethyl)-4-nitro-1H-pyrazole Methoxymethyl Nitro 157.13 Density: 1.4 g/cm³; Boiling point: 265°C
1-(3,4-Dichlorobenzyl)-4-nitro-1H-pyrazole 3,4-Dichlorobenzyl Nitro 286.13 Antifungal/antibacterial candidate
4-Nitro-1H-pyrazole (free ligand) H Nitro 113.07 Precursor for metal-organic complexes
Key Observations:
  • Electron-Withdrawing Groups : The nitro group at C(4) enhances electrophilicity, facilitating metal coordination (e.g., in zinc complexes) and improving antitumor activity .
  • N(1) Substituents : Bulky or electron-deficient groups (e.g., benzoyl, dichlorobenzyl) may sterically hinder reactions but improve metabolic stability.
Key Observations:
  • Microwave Synthesis : Reduces reaction time (e.g., 1 hour for 1-(4-methoxybenzyl)-4-nitro-1H-pyrazol-3-ol) .
  • Catalyst Efficiency : Pd-based systems achieve higher yields (~78%) compared to Cu-mediated reactions (~53–68%) .
Key Observations:
  • Metal Coordination : Zinc complexes of 4-nitro-1H-pyrazole show 3-fold lower IC₅₀ values than the free ligand, indicating enhanced cytotoxicity .
  • Substituent Impact : Halogenated analogs (e.g., dichlorobenzyl) may improve membrane permeability but require further bioactivity validation.

Physicochemical Properties

Substituents influence solubility, stability, and reactivity:

Compound Density (g/cm³) Boiling Point (°C) LogP (Predicted) References
1-(Methoxymethyl)-4-nitro-1H-pyrazole 1.4 265 0.5
1-(2-Methoxyethyl)-4-nitro-1H-pyrazole Not reported Not reported 0.2
1-(Difluoromethyl)-4-nitro-1H-pyrazole Not reported Not reported 1.1
Key Observations:
  • Thermal Stability : High boiling points (~265°C) suggest suitability for high-temperature reactions .

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